molecular formula C15H16N4 B4202946 1-ethyl-N-(pyridin-4-ylmethyl)-1H-benzimidazol-2-amine

1-ethyl-N-(pyridin-4-ylmethyl)-1H-benzimidazol-2-amine

Cat. No.: B4202946
M. Wt: 252.31 g/mol
InChI Key: RYICMTMDQKNWMY-UHFFFAOYSA-N
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Description

1-Ethyl-N-(4-pyridinylmethyl)-1H-benzimidazol-2-amine is a chemical compound with a complex structure that includes a benzimidazole core, an ethyl group, and a pyridinylmethyl substituent

Preparation Methods

The synthesis of 1-ethyl-N-(pyridin-4-ylmethyl)-1H-benzimidazol-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with formic acid or its derivatives.

    Introduction of the Ethyl Group: Alkylation of the benzimidazole core with ethyl halides under basic conditions.

    Attachment of the Pyridinylmethyl Group: This step involves the reaction of the intermediate with 4-pyridinecarboxaldehyde in the presence of a reducing agent to form the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-Ethyl-N-(4-pyridinylmethyl)-1H-benzimidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of any reducible functional groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridinylmethyl group, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to drive the reactions to completion. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Ethyl-N-(4-pyridinylmethyl)-1H-benzimidazol-2-amine has several scientific research applications:

    Chemistry: It is used in the study of molecular interactions and as a building block for the synthesis of more complex molecules.

    Biology: This compound is investigated for its potential as a ligand in biomolecular complexes, aiding in the study of protein-ligand interactions.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It finds applications in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-ethyl-N-(pyridin-4-ylmethyl)-1H-benzimidazol-2-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways.

Comparison with Similar Compounds

1-Ethyl-N-(4-pyridinylmethyl)-1H-benzimidazol-2-amine can be compared with similar compounds such as:

The uniqueness of 1-ethyl-N-(pyridin-4-ylmethyl)-1H-benzimidazol-2-amine lies in its specific structural features and the resulting biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-ethyl-N-(pyridin-4-ylmethyl)benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4/c1-2-19-14-6-4-3-5-13(14)18-15(19)17-11-12-7-9-16-10-8-12/h3-10H,2,11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYICMTMDQKNWMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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